molecular formula C9H7NO3 B13661146 3-Amino-8-hydroxy-2H-chromen-2-one

3-Amino-8-hydroxy-2H-chromen-2-one

Cat. No.: B13661146
M. Wt: 177.16 g/mol
InChI Key: QLJLXCYYMGVSCL-UHFFFAOYSA-N
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Description

3-Amino-8-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features an amino group at the third position and a hydroxyl group at the eighth position on the chromen-2-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids like aluminum chloride, zinc chloride, and titanium tetrachloride, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves large-scale Pechmann condensation reactions. The choice of catalyst and reaction conditions can be optimized to enhance yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Amino-8-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromen-2-ones, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-8-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it acts as a tyrosinase inhibitor, reducing the production of melanin by inhibiting the enzyme tyrosinase. This property makes it a potential candidate for use in skin-whitening products and treatments for hyperpigmentation disorders . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

3-Amino-8-hydroxy-2H-chromen-2-one can be compared with other similar coumarin derivatives:

    3-Amino-7-hydroxy-2H-chromen-2-one: Similar structure but with the hydroxyl group at the seventh position.

    4-Methyl-2H-chromen-2-one: Lacks the amino and hydroxyl groups, resulting in different biological activities.

    7-Hydroxy-4-methylcoumarin: Known for its antimicrobial and anti-inflammatory properties

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-8-hydroxychromen-2-one

InChI

InChI=1S/C9H7NO3/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4,11H,10H2

InChI Key

QLJLXCYYMGVSCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC(=O)C(=C2)N

Origin of Product

United States

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